Cas no 1582-18-9 (1,1,1-Trifluoro-3-methylbutan-2-amine)

1,1,1-Trifluoro-3-methylbutan-2-amine structure
1582-18-9 structure
Nome del prodotto:1,1,1-Trifluoro-3-methylbutan-2-amine
Numero CAS:1582-18-9
MF:C5H10F3N
MW:141.134811878204
MDL:MFCD07777019
CID:117844
PubChem ID:44717389

1,1,1-Trifluoro-3-methylbutan-2-amine Proprietà chimiche e fisiche

Nomi e identificatori

    • 1,1,1-Trifluoro-3-methylbutan-2-amine
    • 1,1,1-trifluoro-3-methylbutan-2-amine hydrochloride
    • 2-Butanamine,1,1,1-trifluoro-3-methyl-
    • DL-2-Amino-1,1,1-trifluoro-3-methylbutane
    • DL-2-Amino-1,1,1-trifluoro-3-methylbutane hydrochloride
    • 2-Methyl-1-(trifluoromethyl)propylamine
    • 2-Amino-3-methyl-1,1,1-trifluorobutane
    • AKOS012415682
    • 1582-18-9
    • SCHEMBL2424797
    • CS-0273382
    • 1,1,1-trifluoro-3-methyl-butan-2-amine
    • MFCD07777019
    • YGGUXSPKQBCCRM-UHFFFAOYSA-N
    • FT-0684560
    • D-2-Amino-1,1,1-trifluoro-3-(methyl)butane
    • dl-2-amino-3-methyl-1,1,1-trifluorobutane
    • 2-Methyl-1-trifluoromethyl-propylamine
    • DTXSID70660170
    • EN300-89605
    • A809906
    • dl-2-amino-1,1,1-trifluoro-3-(methyl)butane
    • AMY6777
    • AS-32872
    • (2R)-1,1,1-trifluoro-3-methyl-butan-2-amine
    • MDL: MFCD07777019
    • Inchi: InChI=1S/C5H10F3N/c1-3(2)4(9)5(6,7)8/h3-4H,9H2,1-2H3
    • Chiave InChI: YGGUXSPKQBCCRM-UHFFFAOYSA-N
    • Sorrisi: CC(C)C(C(F)(F)F)N

Proprietà calcolate

  • Massa esatta: 141.07700
  • Massa monoisotopica: 141.077
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 1
  • Conta atomi pesanti: 9
  • Conta legami ruotabili: 2
  • Complessità: 86.7
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 1
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 1.8
  • Superficie polare topologica: 26A^2

Proprietà sperimentali

  • Densità: 1.070
  • Punto di ebollizione: 109 ºC
  • Punto di infiammabilità: 29 ºC
  • Indice di rifrazione: 1.36
  • PSA: 26.02000
  • LogP: 2.23230

1,1,1-Trifluoro-3-methylbutan-2-amine Informazioni sulla sicurezza

  • Dichiarazione di pericolo: Corrosive
  • Numero di trasporto dei materiali pericolosi:UN 2734
  • Codice categoria di pericolo: 10-34-36
  • Istruzioni di sicurezza: S26; S36/37/39
  • Identificazione dei materiali pericolosi: C
  • Frasi di rischio:R10; R34

1,1,1-Trifluoro-3-methylbutan-2-amine Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
SHANG HAI XIAN DING Biotechnology Co., Ltd.
067080-1g
DL-2-Amino-1,1,1-trifluoro-3-methylbutanehydrochloride
1582-18-9 97%
1g
4307.0CNY 2021-07-02
CHENG DOU FEI BO YI YAO Technology Co., Ltd.
ARK-1322-25g
1,1,1-trifluoro-3-methylbutan-2-amine
1582-18-9 95%
25g
$1300 2023-09-07
Enamine
EN300-89605-0.5g
1,1,1-trifluoro-3-methylbutan-2-amine
1582-18-9
0.5g
$98.0 2023-09-01
Fluorochem
032778-5g
2-Methyl-1-trifluoromethyl-propylamine
1582-18-9 98%
5g
£413.00 2022-03-01
Oakwood
032778-25g
2-Methyl-1-trifluoromethyl-propylamine
1582-18-9 97%
25g
$1890.00 2024-07-19
Fluorochem
032778-25g
2-Methyl-1-trifluoromethyl-propylamine
1582-18-9 98%
25g
£1369.00 2022-03-01
Enamine
EN300-89605-1g
1,1,1-trifluoro-3-methylbutan-2-amine
1582-18-9
1g
$102.0 2023-09-01
1PlusChem
1P00AOXU-1g
D-2-AMINO-1,1,1-TRIFLUORO-3-(METHYL)BUTANE
1582-18-9 95%
1g
$190.00 2025-02-25
1PlusChem
1P00AOXU-250mg
D-2-AMINO-1,1,1-TRIFLUORO-3-(METHYL)BUTANE
1582-18-9 95%
250mg
$110.00 2025-02-25
abcr
AB150064-1g
DL-2-Amino-1,1,1-trifluoro-3-(methyl)butane, 98%; .
1582-18-9 98%
1g
€165.00 2024-04-19
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:1582-18-9)1,1,1-Trifluoro-3-methylbutan-2-amine
A809906
Purezza:99%
Quantità:25g
Prezzo ($):2645.0